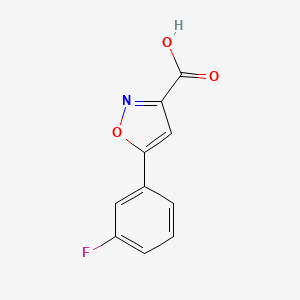

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid

Description

BenchChem offers high-quality 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWKAAPHEXGBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid

This guide provides an in-depth exploration of a reliable and scalable protocol for the synthesis of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying chemical principles and critical considerations for successful execution. The isoxazole scaffold is a privileged structure in numerous pharmacologically active compounds, and understanding its synthesis is crucial for the development of novel therapeutics.[1][2]

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is of significant interest in drug discovery due to its ability to serve as a versatile pharmacophore, engaging in various biological interactions. Its unique electronic properties and conformational rigidity allow for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target binding affinity. Consequently, isoxazole derivatives have found applications as anti-inflammatory, analgesic, and antimicrobial agents, among others.[1][3] The target molecule of this guide, 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid, is a valuable intermediate for the synthesis of more complex pharmaceutical candidates.[3]

Strategic Approach to Synthesis: A Tale of Two Pathways

The synthesis of 3,5-disubstituted isoxazoles can be broadly approached via two primary strategies:

-

Cyclocondensation of a β-Dicarbonyl Compound with Hydroxylamine: This classical and robust method involves the reaction of a 1,3-dicarbonyl compound, such as a β-ketoester, with hydroxylamine.[4][5][6] The regiochemical outcome of this reaction, which dictates the position of the substituents on the isoxazole ring, is a critical aspect that can be influenced by reaction conditions.

-

[3+2] Cycloaddition of a Nitrile Oxide with an Alkyne: This powerful and often highly regioselective reaction involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[7][8][9][10] The choice of this pathway is often dictated by the availability of the requisite starting materials.

For the synthesis of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid, the cyclocondensation route utilizing ethyl 3-(3-fluorophenyl)-3-oxopropanoate as the starting material presents a reliable and well-precedented approach. This guide will focus on this pathway, providing a detailed experimental protocol.

Visualizing the Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: the formation of the isoxazole ester via cyclocondensation, followed by saponification to yield the final carboxylic acid.

Caption: Overall synthetic workflow for 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationale provided.

Part 1: Synthesis of Ethyl 5-(3-Fluorophenyl)isoxazole-3-carboxylate

Rationale: This step involves the cyclocondensation of ethyl 3-(3-fluorophenyl)-3-oxopropanoate with hydroxylamine hydrochloride. The reaction is typically carried out in the presence of a base to liberate the free hydroxylamine. The pH of the reaction medium is a critical parameter influencing the regioselectivity of the cyclization.[4][5] Maintaining a slightly basic pH (around 10) generally favors the formation of the 5-substituted isoxazole isomer.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Source |

| Ethyl 3-(3-fluorophenyl)-3-oxopropanoate | 210.19 | 10.0 g | 0.0476 | >97% | Commercially available[11] |

| Hydroxylamine hydrochloride | 69.49 | 3.64 g | 0.0524 | >98% | Commercially available |

| Sodium acetate | 82.03 | 4.30 g | 0.0524 | >99% | Commercially available |

| Ethanol | 46.07 | 100 mL | - | Anhydrous | - |

| Water | 18.02 | 20 mL | - | Deionized | - |

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-(3-fluorophenyl)-3-oxopropanoate (10.0 g, 0.0476 mol), hydroxylamine hydrochloride (3.64 g, 0.0524 mol), and sodium acetate (4.30 g, 0.0524 mol).

-

Add ethanol (100 mL) and water (20 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Once the reaction is complete (disappearance of the starting β-ketoester), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 5-(3-fluorophenyl)isoxazole-3-carboxylate as an oil or low-melting solid.

Part 2: Saponification to 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid

Rationale: This final step involves the hydrolysis of the ester to the corresponding carboxylic acid using a base, such as sodium hydroxide.[12] The reaction is typically straightforward, but care must be taken to ensure complete hydrolysis without promoting any side reactions. Acidification of the reaction mixture then precipitates the desired carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (from Part 1) | Moles (from Part 1) | Purity | Source |

| Ethyl 5-(3-fluorophenyl)isoxazole-3-carboxylate | 235.21 | (Assumed ~85% yield) | ~0.0405 | - | - |

| Sodium hydroxide (NaOH) | 40.00 | 2.43 g | 0.0608 | >98% | Commercially available |

| Methanol | 32.04 | 50 mL | - | Reagent Grade | - |

| Water | 18.02 | 50 mL | - | Deionized | - |

| Hydrochloric acid (HCl) | 36.46 | As needed | - | 2 M solution | - |

Step-by-Step Procedure:

-

Dissolve the ethyl 5-(3-fluorophenyl)isoxazole-3-carboxylate obtained from Part 1 in a mixture of methanol (50 mL) and water (25 mL) in a 250 mL round-bottom flask.

-

Add a solution of sodium hydroxide (2.43 g, 0.0608 mol) in water (25 mL) to the flask.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

After the reaction is complete, remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid. A white precipitate should form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

Dry the product under vacuum to yield 5-(3-fluorophenyl)isoxazole-3-carboxylic acid as a white to off-white solid.

Mechanistic Insights

The formation of the isoxazole ring proceeds through a well-established mechanism.

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. qcc.edu [qcc.edu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. flore.unifi.it [flore.unifi.it]

- 9. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 11. 33166-77-7|Ethyl 3-(3-fluorophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 12. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is paved with rigorous scientific investigation. At the heart of this endeavor lies a deep understanding of a compound's physicochemical properties. These intrinsic characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME)—and ultimately, its efficacy and safety. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid.

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to engage in a variety of non-covalent interactions.[1][2] The introduction of a 3-fluorophenyl substituent and a carboxylic acid moiety to this core structure creates a molecule of significant interest, with potential applications ranging from anti-inflammatory to anticancer agents.[1][3] This document aims to provide not just a compilation of data, but a practical framework for understanding and evaluating the key physicochemical parameters of this compound, grounded in established scientific principles and methodologies.

Core Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is not extensively available in the public domain, we can infer a likely profile based on its structural components and data from closely related analogues.

| Property | Value/Predicted Range | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₆FNO₃[4] | Defines the elemental composition. |

| Molecular Weight | 207.16 g/mol [4][5] | Influences diffusion and transport across biological membranes. |

| Melting Point (°C) | Estimated: 150-170 | Indicates purity and lattice energy; affects solubility and dissolution rate. The related 5-phenylisoxazole-3-carboxylic acid has a melting point of 160-164 °C.[6] |

| pKa | Estimated: 3.5 - 4.5 | The carboxylic acid moiety will be the primary acidic center, influencing ionization state at physiological pH, which in turn affects solubility, permeability, and target binding. |

| logP | Estimated: 2.0 - 3.0 | A measure of lipophilicity, which is a key determinant of membrane permeability, protein binding, and metabolic stability. A related compound, 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid, has a calculated XLogP3 of 2.6.[7] |

| Aqueous Solubility | Predicted to be low in acidic pH, increasing with pH | Directly impacts bioavailability and formulation development. The presence of the carboxylic acid suggests pH-dependent solubility. |

Structural and Chemical Identifiers

A clear identification of the molecule is crucial for accurate data retrieval and communication.

| Identifier | Value | Source |

| IUPAC Name | 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylic acid | [4] |

| CAS Number | 1188032-12-3 | [4] |

| PubChem CID | 66591590 | [4] |

| SMILES | C1=CC(=CC(=C1)F)C2=CC(=NO2)C(=O)O | [4] |

| InChI Key | UDWKAAPHEXGBGV-UHFFFAOYSA-N | [4] |

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following section outlines standardized, step-by-step methodologies for the experimental determination of key physicochemical properties. The choice of these methods is guided by their reliability, reproducibility, and relevance in a drug discovery setting.[8]

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for characterizing a new chemical entity like 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid.

Caption: A typical workflow for the physicochemical characterization of a novel compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Rationale: DSC provides a highly accurate and reproducible measurement of the melting point and can also reveal information about purity and polymorphism.

-

Protocol:

-

Calibrate the DSC instrument using indium and zinc standards.

-

Accurately weigh 1-3 mg of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid into an aluminum pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

The melting point is determined as the onset temperature of the melting endotherm.

-

Determination of pKa by Potentiometric Titration

-

Rationale: This method directly measures the change in pH of a solution upon addition of a titrant, allowing for the precise determination of the acid dissociation constant.

-

Protocol:

-

Prepare a stock solution of the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low.

-

Dilute the stock solution into water to a final concentration of approximately 1 mM.

-

Titrate the solution with a standardized solution of 0.1 M HCl to a pH of ~2.

-

Then, titrate with a standardized solution of 0.1 M NaOH until a pH of ~12 is reached, recording the pH and titrant volume at regular intervals.

-

The pKa is calculated from the titration curve using appropriate software.

-

Determination of logP by the Shake-Flask Method

-

Rationale: This is the traditional and most reliable method for determining the octanol-water partition coefficient.

-

Protocol:

-

Prepare a stock solution of the compound in either n-octanol or water.

-

Add a small aliquot of the stock solution to a mixture of n-octanol and water in a glass vial.

-

Shake the vial for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).

-

Centrifuge the vial to separate the octanol and aqueous layers.

-

Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Spectroscopic and Structural Insights

While specific spectra for 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid are not provided in the search results, a brief overview of expected spectroscopic features can be inferred.

-

¹H NMR: Aromatic protons of the fluorophenyl ring will appear in the range of 7.0-8.0 ppm, with coupling patterns influenced by the fluorine substituent. The isoxazole proton will likely be a singlet at a downfield chemical shift. The carboxylic acid proton will be a broad singlet, the position of which is dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will show distinct signals for the carboxylic acid carbonyl carbon (~160-170 ppm), the isoxazole ring carbons, and the fluorophenyl ring carbons. The carbon atoms directly bonded to the fluorine will exhibit C-F coupling.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 208.0350, and the [M-H]⁻ peak at m/z 206.0202.

The following diagram illustrates the relationship between the compound's structure and its key physicochemical properties.

Caption: Interplay between structural motifs and physicochemical properties.

Conclusion

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is a molecule with significant potential in drug discovery, owing to its combination of a metabolically robust isoxazole core and functional groups that can be tailored for specific biological targets. A thorough understanding and experimental determination of its physicochemical properties are critical first steps in unlocking this potential. The protocols and insights provided in this guide offer a robust framework for researchers to characterize this and other novel chemical entities, thereby facilitating the data-driven decisions that are essential for successful drug development.

References

-

Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. Available at: [Link]

-

Chandra, N. S., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o897. Available at: [Link]

-

Głowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5635. Available at: [Link]

-

PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem Compound Summary for CID 90203. Retrieved from [Link]

-

American Elements. (n.d.). 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid. Product Catalog. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(3-chlorophenyl)isoxazole-5-carboxylic acid. Retrieved from [Link]

-

Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Journal of Chemical Information and Modeling, 59(9), 3746-3757. Available at: [Link]

-

Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 1-22. Available at: [Link]

-

Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances Themed Collection. Retrieved from [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. qcc.edu [qcc.edu]

- 4. americanelements.com [americanelements.com]

- 5. 5-(4-Fluorophenyl)isoxazole-3-carboxylicacid , 95+% , 33282-24-5 - CookeChem [cookechem.com]

- 6. 5-苯基-3-异噁唑羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid suppliers

An In-Depth Technical Guide to 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid for Advanced Research

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid. It delves into its chemical identity, synthesis, characterization, and applications, with a focus on providing practical insights for its use in a laboratory and developmental setting.

Introduction and Strategic Importance

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic organic compound featuring a core isoxazole ring. The isoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a number of approved drugs and its versatile biological activity.[1][2] Compounds containing the isoxazole moiety have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic placement of a fluorophenyl group at the 5-position and a carboxylic acid at the 3-position makes this molecule a valuable building block for creating more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3]

The fluorination of drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for the exploration of a wider chemical space in drug discovery programs.

Physicochemical Properties and Structural Characterization

A clear understanding of the physicochemical properties of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is fundamental for its application in research.

| Property | Value | Source |

| CAS Number | 1188032-12-3 | American Elements[4] |

| Molecular Formula | C₁₀H₆FNO₃ | American Elements[4] |

| Molecular Weight | 207.16 g/mol | American Elements[4] |

| IUPAC Name | 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylic acid | American Elements[4] |

| SMILES | C1=CC(=CC(=C1)F)C2=CC(=NO2)C(=O)O | American Elements[4] |

| MDL Number | MFCD11110954 | American Elements[4] |

Structural Elucidation

The structural confirmation of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid relies on standard analytical techniques. While specific spectra for this exact compound are not publicly available, the expected results based on the characterization of similar isoxazole derivatives would be as follows:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the fluorophenyl ring, with splitting patterns influenced by the fluorine atom. A signal for the isoxazole proton would also be present, alongside a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR would display distinct signals for the carbons of the phenyl and isoxazole rings, as well as the carboxyl carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O of the carboxylic acid, the O-H bond, and the C=N and C-O bonds of the isoxazole ring.

The synthesis and characterization of various isoxazole derivatives have been reported, providing a solid basis for these expected analytical outcomes.

Synthesis and Purification

The synthesis of 5-aryl-isoxazole-3-carboxylic acids typically involves a [3+2] cycloaddition reaction. A plausible synthetic route for 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the isoxazole ring, leading back to a substituted alkyne and a source of the "N-O" moiety, often derived from a nitrile oxide precursor.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

-

Step 1: Synthesis of 3-Fluorobenzaldehyde Oxime: 3-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form the corresponding oxime.

-

Step 2: Generation of the Nitrile Oxide: The oxime is chlorinated using a reagent like N-chlorosuccinimide (NCS) to form the hydroximoyl chloride. This intermediate is then treated with a base (e.g., triethylamine) in situ to generate the nitrile oxide.

-

Step 3: [3+2] Cycloaddition: The generated nitrile oxide undergoes a cycloaddition reaction with an appropriate alkyne, such as ethyl propiolate, to form the ethyl ester of the target molecule, ethyl 5-(3-fluorophenyl)isoxazole-3-carboxylate.

-

Step 4: Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the final product, 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid.

Caption: Proposed workflow for the synthesis of the target compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If further purification is required, column chromatography on silica gel can be employed.

Applications in Research and Drug Discovery

The structural motifs present in 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid suggest several potential applications in drug discovery and development.[2]

-

Enzyme Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been investigated as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions related to hyperuricemia.[5] This suggests that the title compound could serve as a starting point for developing novel enzyme inhibitors.

-

Anti-inflammatory Agents: The isoxazole core is found in several anti-inflammatory drugs. For instance, 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid is a key intermediate in the synthesis of anti-inflammatory and analgesic compounds.[3]

-

Anticancer and Antimicrobial Agents: The broad biological activity of isoxazoles extends to anticancer and antimicrobial effects, making this class of compounds a fertile ground for the development of new therapeutic agents.[1][2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. americanelements.com [americanelements.com]

- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Targets of Isoxazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, particularly when functionalized with a carboxylic acid moiety, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for versatile, multi-point interactions with biological macromolecules have established it as a cornerstone in the design of novel therapeutics. This technical guide provides an in-depth exploration of the key therapeutic targets modulated by isoxazole carboxylic acids. We will dissect the mechanistic basis of their action on critical enzyme systems, G-protein coupled receptors (GPCRs), and nuclear receptors. By synthesizing field-proven insights with detailed experimental protocols and structural data, this document serves as a comprehensive resource for researchers aiming to leverage the isoxazole carboxylic acid core for next-generation drug discovery.

Introduction: The Isoxazole Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The isoxazole is a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of physicochemical properties, including aromaticity, hydrogen bonding capability, and metabolic resistance.[1][2] The addition of a carboxylic acid group provides a critical anionic center, enabling strong ionic interactions and hydrogen bonds with key residues in protein active sites, such as lysine and arginine.[3]

The value of this scaffold lies in its synthetic tractability and its ability to act as a bioisostere for other functional groups, improving pharmacokinetic profiles, enhancing efficacy, and reducing toxicity.[4] Its rigid structure helps to lock attached pharmacophoric groups in a specific orientation, reducing the entropic penalty upon binding to a target and thereby increasing affinity. This guide will systematically explore the major protein families targeted by this versatile chemical entity.

Chapter 1: Targeting Enzymes

Enzymes are a primary focus for isoxazole carboxylic acid-based inhibitors due to the scaffold's ability to effectively mimic substrate transition states or bind irreversibly to active site residues.

Cyclooxygenase (COX) Inhibition

Mechanism of Action: Isoxazole-containing compounds have been successfully developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[5] The mechanism involves the inhibition of the COX enzyme, which in turn decreases prostaglandin production.[5] The carboxylic acid moiety typically coordinates with key residues like Arg120 at the entrance of the COX active site, while the isoxazole core and its substituents extend into a hydrophobic pocket, conferring selectivity for COX-2 over the constitutively expressed COX-1. This selectivity is crucial for minimizing gastrointestinal side effects associated with non-selective NSAIDs.[5] The marketed drug Valdecoxib is a prime example of an isoxazole-based selective COX-2 inhibitor.[6]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a framework for determining the inhibitory potency (IC50) of a test compound against human COX-2.

-

Enzyme Preparation: Recombinant human COX-2 is pre-incubated at 37°C in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

-

Compound Incubation: The isoxazole carboxylic acid test compound, dissolved in DMSO, is added to the enzyme solution at various concentrations and incubated for a specified time (e.g., 15 minutes) to allow for binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Quantification of Prostaglandin: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Causality Behind Experimental Choices: The pre-incubation step ensures the enzyme is in its active conformation. Using a specific substrate like arachidonic acid and quantifying a major product like PGE2 provides a direct measure of COX-2 activity. The EIA method is chosen for its high sensitivity and specificity in detecting prostaglandins.

Mandatory Visualization: COX-2 Inhibition Assay Workflow

Caption: Workflow for determining the IC50 of an isoxazole carboxylic acid against COX-2.

Other Emerging Enzyme Targets

-

Serine Acetyltransferase (SAT): Substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of bacterial serine acetyltransferase, an enzyme crucial for L-cysteine biosynthesis in bacteria like Salmonella typhimurium.[7] This presents a potential avenue for developing novel antibacterial agents.[7]

-

Protein Tyrosine Phosphatase 1B (PTP1B): Isoxazole carboxylic acids have been developed as potent and selective inhibitors of PTP1B, a key negative regulator of insulin and leptin signaling pathways.[8] Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity.

-

Carbonic Anhydrase (CA): Isoxazoles are a newer class of inhibitors that bind at the entrance of the active site of carbonic anhydrase, an enzyme implicated in several human malignancies.[9]

Chapter 2: Modulating G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are highly desirable drug targets.[10] The isoxazole carboxylic acid scaffold has proven effective in creating both agonists and antagonists for this receptor class.

Free Fatty Acid Receptor 1 (FFAR1/GPR40) Agonism

Mechanism of Action: FFAR1 is a GPCR expressed predominantly in pancreatic β-cells that, upon activation by medium- to long-chain fatty acids, potentiates glucose-stimulated insulin secretion (GSIS).[11] Isoxazole carboxylic acids have been designed as potent FFAR1 agonists.[12] The carboxylic acid head group is essential for activity, mimicking the endogenous fatty acid ligands and interacting with key basic residues in the receptor's binding pocket. Activation of FFAR1 offers a therapeutic strategy for type 2 diabetes with a low risk of hypoglycemia.[11][12]

Experimental Protocol: Cell-Based Calcium Flux Assay for FFAR1 Agonism

This assay measures the increase in intracellular calcium ([Ca2+]i) following FFAR1 activation, a hallmark of Gq-coupled GPCR signaling.

-

Cell Culture: A stable cell line (e.g., HEK293) expressing human FFAR1 is cultured to confluence in appropriate media.

-

Dye Loading: Cells are washed and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: The plate containing the dye-loaded cells is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). The isoxazole carboxylic acid test compound is added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is monitored in real-time, both before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium and thus receptor activation.

-

Data Analysis: The response is typically measured as the peak fluorescence intensity over baseline. The EC50 value (the concentration that elicits 50% of the maximal response) is calculated by plotting the response against the log of the compound concentration and fitting to a sigmoidal dose-response curve.

Causality Behind Experimental Choices: Using a heterologous expression system (HEK293 cells) isolates the activity to the specific receptor of interest (FFAR1). Calcium flux is a direct and rapid downstream indicator of FFAR1 activation via the Gq pathway. Real-time fluorescence measurement provides kinetic data on the receptor's response to the agonist.

Mandatory Visualization: FFAR1 Signaling Pathway

Caption: FFAR1 activation by an isoxazole agonist leading to insulin secretion.

AMPA Receptor Modulation

Mechanism of Action: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are glutamate-gated ion channels critical for fast synaptic transmission in the central nervous system.[13] Isoxazole derivatives have been developed as potent positive allosteric modulators (PAMs) and inhibitors of AMPA receptors.[13][14] These compounds do not bind to the glutamate binding site but to an allosteric site, altering the receptor's gating properties.[14] PAMs, for instance, can enhance cognitive function, making them potential therapeutics for Alzheimer's disease and schizophrenia.[7][13] Conversely, inhibitors show promise for controlling pain.[14][15]

Chapter 3: Nuclear Receptors and Other Targets

Peroxisome Proliferator-Activated Receptors (PPARs)

Mechanism of Action: PPARs are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism. Isoxazole-based compounds have been designed as potent and selective agonists for PPARδ (delta).[16] The carboxylic acid group typically forms a salt bridge with key amino acids in the ligand-binding domain, anchoring the molecule, while the isoxazole core and its substituents occupy a large hydrophobic pocket, dictating subtype selectivity. PPARδ agonism is a therapeutic strategy for metabolic disorders, including dyslipidemia and type 2 diabetes.[16]

Tubulin Polymerization

In the realm of oncology, isoxazole-based compounds have been shown to target the taxane-binding site of tubulin.[1] By binding to this site, they stabilize microtubules, leading to a G2/M cell cycle block and inducing mitotic arrest in cancer cells. This mechanism is particularly relevant for overcoming resistance to existing taxane-based chemotherapies.[1]

Chapter 4: Quantitative Data and Structure-Activity Relationships (SAR)

The therapeutic potential of isoxazole carboxylic acids is highly dependent on the substitution pattern on the isoxazole ring and the nature of the groups attached to it. The following table summarizes representative data for different targets.

| Compound Class | Target | Potency (EC50/IC50) | Therapeutic Area | Reference |

| Phenylpropanoic Acid Isoxazole | FFAR1 (GPR40) | 15.9 nM (EC50) | Type 2 Diabetes | [12] |

| Substituted Isoxazole-3-Carboxylic Acid | Serine Acetyltransferase | 1.0 µM (IC50) | Antibacterial | [7] |

| Phenylisoxazole Carboxamide | AMPA Receptor | Potent Inhibition | Pain, Neurological Disorders | [14][15] |

| Trisubstituted Isoxazole | PPARδ | Potent Agonism | Metabolic Syndrome | [16] |

Key SAR Insights:

-

For FFAR1 Agonists: The carboxylic acid is essential. A phenylpropanoic acid backbone is common, and modifications to the terminal phenyl ring and the linker to the isoxazole core are used to optimize potency and pharmacokinetic properties.[12][17]

-

For COX-2 Inhibitors: A sulfonamide or a similar group on an adjacent phenyl ring is often required for selective binding to the COX-2 side pocket.

-

For PPARδ Agonists: A phenylpropanoic acid head group is often optimal, and the specific substitutions on the isoxazole and an associated phenyl ring are critical for achieving selectivity over PPARα and PPARγ isoforms.[16]

Conclusion: The Future of Isoxazole Carboxylic Acids in Therapeutics

The isoxazole carboxylic acid scaffold is a remarkably versatile and powerful platform for drug discovery. Its proven success in targeting a wide array of proteins, from enzymes to GPCRs and nuclear receptors, underscores its continued importance in medicinal chemistry.[18][19] Future research will likely focus on developing multi-targeted therapies and leveraging this scaffold to address emerging and challenging disease targets.[4] The combination of its favorable physicochemical properties, synthetic accessibility, and profound biological activity ensures that isoxazole carboxylic acids will remain a focal point of therapeutic innovation for years to come.

References

-

Gaba, M., Singh, S., & Mohan, C. (2021). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals, 14(9), 893. [Link]

-

Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]

-

Shaik, A., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

-

Kopcsányi, T., et al. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Chemistry – A European Journal. [Link]

-

Castillo, I., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. International Journal of Molecular Sciences. [Link]

-

Sebastiano, R., et al. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC - PubMed Central. [Link]

-

Yang, L., et al. (2016). Synthesis and biological evaluation of GPR40/FFAR1 agonists containing 3,5-dimethylisoxazole. European Journal of Medicinal Chemistry, 119, 163-173. [Link]

-

Al-Suhaimi, K. S., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of King Saud University - Science, 34(8), 102313. [Link]

-

Singh, P., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic Chemistry, 115, 105234. [Link]

-

Billin, A. N., et al. (2006). 3,4,5-Trisubstituted isoxazoles as novel PPARδ agonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 16(21), 5550-5554. [Link]

-

Castillo, I., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. [Link]

-

Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Zhang, H., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Parker, C. G., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]

-

Ala, P. J., et al. (2006). Isoxazole Carboxylic Acids as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors. Journal of Medicinal Chemistry, 49(22), 6555-6558. [Link]

-

Kumar, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Current Organic Synthesis. [Link]

-

Zimecki, M., et al. (2020). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 25(11), 2553. [Link]

-

Al-Ostath, R. A., et al. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8697. [Link]

-

Castillo, I., et al. (2025). The examples of the known positive modulators of the AMPA receptor. ResearchGate. [Link]

-

Carrion, M. D., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1134-1143. [Link]

-

Singh, P., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry, 270, 116345. [Link]

-

Zhang, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Yar, M. S., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7523. [Link]

-

Alam, M. I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30205-30217. [Link]

-

Li, Y., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Molecules, 29(24), 5609. [Link]

-

Shulga, N., et al. (2023). Hepatoprotective Effect of a New FFAR1 Agonist—N-Alkylated Isobornylamine. Pharmaceuticals, 16(1), 74. [Link]

-

Chen, Y., et al. (2022). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, 20(1), 63. [Link]

-

Bhat, M. A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Yar, M., et al. (2020). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules, 25(21), 5032. [Link]

-

Wang, H., et al. (2022). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 60, 116694. [Link]

-

Formoso, E., et al. (2019). Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. Frontiers in Pharmacology, 10, 119. [Link]

-

Imbriglio, J., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(9), 5421-5440. [Link]

Sources

- 1. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]

- 8. Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach [frontiersin.org]

- 11. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of GPR40/FFAR1 agonists containing 3,5-dimethylisoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Throughput Screening with Isoxazole Libraries for Accelerated Drug Discovery

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have designated it as a "privileged structure." This means the isoxazole scaffold is frequently found in molecules that exhibit potent and selective biological activity across a wide range of therapeutic areas.[4][5]

Clinically approved drugs such as the anti-inflammatory agent Valdecoxib, the antibiotic Sulfamethoxazole, and the anticonvulsant Zonisamide all feature the isoxazole core, highlighting its versatility and acceptance in drug development.[1] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] This proven track record makes compound libraries built around the isoxazole scaffold a rich hunting ground for novel therapeutic agents.

High-throughput screening (HTS) provides the technological framework to rapidly evaluate these large chemical libraries, numbering in the thousands to millions of compounds, to identify "hits"—molecules that modulate a biological target of interest.[6][7][8] This application note provides a comprehensive guide for researchers on designing and executing robust HTS campaigns using isoxazole libraries, from initial assay development to hit validation, ensuring the generation of high-quality, actionable data.

Designing an HTS Campaign for Isoxazole Libraries

A successful HTS campaign is built on a foundation of careful planning, robust assay design, and a clear understanding of the potential challenges. The overall goal is to create a fast, reliable, and cost-effective process to identify genuine hits from a large compound collection.[8]

Library Selection and Quality Control

The quality of the screening library is paramount.[9] An ideal isoxazole library should possess:

-

Structural Diversity: A wide range of substitutions around the isoxazole core to explore a broad chemical space.

-

Drug-like Properties: Compounds should generally adhere to established guidelines for physicochemical properties (e.g., Lipinski's Rule of Five) to increase the likelihood of downstream success.

-

Purity and Integrity: Each compound should be of high purity and its structure confirmed to avoid chasing false positives arising from contaminants.

Assay Development and Optimization

The choice of assay technology is dictated by the biological target. Common HTS-compatible assay formats include:

-

Biochemical Assays: These measure the function of purified proteins, such as enzymes or receptors. Examples include fluorescence polarization (FP), Förster resonance energy transfer (FRET), and luminescence-based assays.

-

Cell-Based Assays: These measure a cellular response, providing more physiologically relevant data. Examples include reporter gene assays, calcium flux assays, and high-content imaging.

Regardless of the format, the assay must be miniaturized for use in 384- or 1536-well plates to conserve reagents and increase throughput.[10]

The Critical Role of the Z'-Factor

Before commencing a full-scale screen, the assay's quality must be validated. The Z'-factor is the industry-standard metric for this purpose.[11][12][13] It quantifies the separation between the high (positive) and low (negative) controls in an assay, accounting for data variability.[14]

Formula for Z'-Factor:

| Z'-Factor | Assay Quality | Interpretation |

| > 0.5 | Excellent | A large separation between controls; suitable for HTS.[15] |

| 0 to 0.5 | Acceptable | The assay may be usable, but requires careful monitoring.[16] |

| < 0 | Unacceptable | No separation between controls; the assay is not suitable for screening.[14][16] |

A consistent Z'-factor above 0.5 is the benchmark for a high-quality HTS assay.[10]

HTS Workflow: From Primary Screen to Confirmed Hit

The screening process is a multi-step funnel designed to progressively narrow down the initial library to a small set of high-confidence hits.

Caption: High-Throughput Screening (HTS) cascade for an isoxazole library.

Protocol: Fluorescence Polarization (FP) Assay for a Kinase Target

This protocol provides a generalized example of an FP-based competition assay to screen an isoxazole library for inhibitors of a protein kinase. Kinases are a major class of drug targets, and many isoxazole-based inhibitors have been developed against them.[17][18]

Principle: A fluorescently labeled peptide (tracer) binds to the kinase, resulting in a high FP signal. A compound that inhibits this interaction will displace the tracer, causing it to tumble more rapidly in solution and leading to a decrease in the FP signal.[19]

Materials and Reagents

-

Kinase: Purified, active enzyme of interest.

-

Fluorescent Tracer: A peptide substrate or known ligand of the kinase, labeled with a fluorophore (e.g., FITC, TAMRA).

-

Assay Buffer: Buffer optimized for kinase activity and stability (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Isoxazole Library: Compounds pre-dissolved in 100% DMSO to create a stock plate (e.g., 10 mM).

-

Microplates: Low-volume, black, 384-well plates (e.g., Corning 384-well low-volume round bottom).

-

Plate Reader: Equipped with FP capabilities, including excitation and emission filters appropriate for the chosen fluorophore.

Assay Optimization

-

Tracer Concentration: Determine the lowest concentration of the tracer that gives a robust signal well above background.

-

Kinase Titration: Titrate the kinase against the fixed tracer concentration to determine the EC50 (the concentration of kinase that binds 50% of the tracer). For the HTS, use a kinase concentration at or below the EC50 to ensure the assay is sensitive to competitive inhibitors.

-

DMSO Tolerance: Confirm that the final DMSO concentration used in the screen (typically 0.5-1%) does not significantly affect the assay signal or the Z'-factor.

HTS Protocol Steps

-

Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the isoxazole library stock plate to the 384-well assay plates. This results in a final screening concentration of 10 µM in a 50 µL assay volume.

-

Control Wells: Designate specific columns for controls:

-

Negative Control (0% Inhibition): Add DMSO only (no compound).

-

Positive Control (100% Inhibition): Add a known, potent inhibitor of the kinase or a high concentration of unlabeled tracer.

-

-

Reagent Addition:

-

Add 25 µL of a 2X solution of the kinase in assay buffer to all wells.

-

Incubate for 15-30 minutes at room temperature to allow compounds to bind to the kinase.

-

Add 25 µL of a 2X solution of the fluorescent tracer in assay buffer to all wells.

-

-

Incubation: Incubate the plates for 60-120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

Plate Reading: Read the plates on an FP-capable plate reader. The reader measures the parallel (I∥) and perpendicular (I⊥) components of the emitted light and calculates the millipolarization (mP) value.[14]

Data Analysis and Hit Validation: Separating Signal from Noise

Raw data from the HTS must be rigorously analyzed to identify true hits and eliminate artifacts.

Primary Data Analysis

-

Normalization: Normalize the data on a per-plate basis using the high and low controls. The percent inhibition for each compound well is calculated as: % Inhibition = 100 * (mP_high - mP_sample) / (mP_high - mP_low)

-

Hit Selection: A common threshold for selecting initial "actives" is a signal greater than 3 standard deviations from the mean of the negative controls.[10]

The Challenge of False Positives and PAINS

A significant challenge in HTS is the presence of compounds that interfere with the assay technology rather than interacting specifically with the target.[20][21] These are often referred to as Pan-Assay Interference Compounds (PAINS).[22][23]

Common Mechanisms of Assay Interference:

-

Compound Aggregation: At screening concentrations, some compounds form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.[24]

-

Fluorescence Interference: Compounds may be inherently fluorescent or may quench the signal of the assay's fluorophore.

-

Chemical Reactivity: Some chemical motifs can react non-specifically with protein residues, particularly cysteines.[25]

Isoxazole-containing compounds are not typically flagged as frequent PAINS, but the diverse decorations on the core scaffold could introduce reactive or interfering functionalities.[4] Therefore, a robust hit validation cascade is essential.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Z-factor - Wikipedia [en.wikipedia.org]

- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]

- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 17. mdpi.com [mdpi.com]

- 18. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 20. researchgate.net [researchgate.net]

- 21. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. longdom.org [longdom.org]

- 24. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]

- 25. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Assays of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid

Prepared for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Potential of Isoxazole Scaffolds in Antimicrobial Research

The isoxazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The unique electronic and structural features of the isoxazole nucleus allow it to interact with various biological targets, making it a valuable pharmacophore in the design of novel therapeutic agents.[2][3] The weak nitrogen-oxygen bond within the isoxazole ring is a key feature, offering a potential site for ring cleavage under specific physiological conditions, which can be exploited in drug design.[1] Numerous studies have reported the synthesis and evaluation of isoxazole derivatives against a broad spectrum of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6]

This document provides a detailed guide for the investigation of the antimicrobial properties of a specific novel compound, 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid . The protocols outlined herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.[7][8][9][10] The primary objective is to determine the compound's spectrum of activity and potency, typically quantified by the Minimum Inhibitory Concentration (MIC).

I. Pre-Assay Considerations: Compound Handling and Preparation

A critical first step in any antimicrobial assay is the proper handling and solubilization of the test compound. The carboxylic acid moiety in 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid suggests that its solubility in aqueous media at neutral pH may be limited.

1.1. Solubility Testing: It is imperative to determine the optimal solvent for creating a stock solution. Dimethyl sulfoxide (DMSO) is a common choice for initial solubility tests due to its ability to dissolve a wide range of organic compounds.

-

Rationale: The chosen solvent must be able to dissolve the compound at a high enough concentration to perform serial dilutions, and the final concentration of the solvent in the assay medium should be non-toxic to the test microorganisms. Typically, the final concentration of DMSO in the assay should not exceed 1-2% (v/v).

1.2. Stock Solution Preparation: A high-concentration stock solution (e.g., 10 mg/mL or 2560 µg/mL) should be prepared in the chosen solvent. This stock solution will be used for all subsequent dilutions.

-

Expert Insight: Prepare fresh stock solutions for each experiment to avoid degradation of the compound. If storage is necessary, store in small aliquots at -20°C or -80°C in desiccated conditions to minimize freeze-thaw cycles and hydrolysis.

II. Core Antimicrobial Susceptibility Testing Protocols

The following protocols are fundamental for assessing the antimicrobial activity of a novel compound. It is recommended to test against a panel of clinically relevant microorganisms, including representatives of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Materials:

-

96-well sterile microtiter plates

-

Test compound stock solution

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Solvent control (e.g., DMSO)

-

Sterile diluent (broth or saline)

-

Multichannel pipette

Workflow Diagram:

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Procedure:

-

Plate Preparation: Add 50 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well microtiter plate.

-

Compound Dilution: In well 1, add 100 µL of the test compound at a concentration that is four times the highest desired final concentration. Transfer 50 µL from well 1 to well 2. Mix thoroughly and continue the 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the assay broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[13]

-

Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. This will bring the total volume in each well to 100 µL and dilute the compound concentrations to their final test values.

-

Controls:

-

Well 11 (Growth Control): 50 µL of broth + 50 µL of inoculum.

-

Well 12 (Sterility Control): 100 µL of sterile broth.

-

A separate set of wells should be used for the positive control antibiotic and the solvent control.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria (or as appropriate for the specific strain) and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Data Presentation:

| Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | MIC of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.25 - 128 | Hypothetical Value | 0.25 |

| Escherichia coli ATCC 25922 | Gram-negative | 0.25 - 128 | Hypothetical Value | 0.03 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 0.25 - 128 | Hypothetical Value | 0.5 |

| Candida albicans ATCC 90028 | N/A (Fungus) | 0.25 - 128 | Hypothetical Value | 1 |

Protocol 2: Agar Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.[12][14] It is particularly useful for initial screening.

Materials:

-

Sterile paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Test compound solution of known concentration

-

Positive control antibiotic disks

-

Solvent-loaded control disk

Workflow Diagram:

Caption: Workflow for the agar disk diffusion assay.

Step-by-Step Procedure:

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[15]

-

Disk Preparation: Aseptically apply a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution) onto a sterile blank paper disk and allow the solvent to evaporate. Prepare a solvent-only control disk in the same manner.

-

Disk Placement: Place the compound-impregnated disk, a positive control antibiotic disk, and the solvent control disk onto the inoculated agar surface, ensuring they are firmly in contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Data Presentation:

| Microorganism | Compound per Disk (µg) | Zone of Inhibition (mm) - Test Compound | Zone of Inhibition (mm) - Positive Control | Zone of Inhibition (mm) - Solvent Control |

| S. aureus ATCC 25923 | 10 | Hypothetical Value | ≥ 18 mm (Ciprofloxacin 5 µg) | 0 |

| E. coli ATCC 25922 | 10 | Hypothetical Value | ≥ 21 mm (Ciprofloxacin 5 µg) | 0 |

III. Potential Mechanism of Action and Further Investigations

While the precise mechanism of action of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is yet to be determined, isoxazole derivatives have been reported to exert their antimicrobial effects through various mechanisms.[1] These may include the inhibition of essential enzymes in bacterial metabolic pathways or the disruption of cell wall synthesis.

Hypothesized Signaling Pathway Inhibition:

Caption: A hypothetical mechanism of action for the test compound.

Further studies to elucidate the mechanism of action could include:

-

Time-kill kinetic assays: To determine if the compound is bacteriostatic or bactericidal.

-

Macromolecular synthesis assays: To investigate the effect of the compound on DNA, RNA, protein, and cell wall synthesis.

-

Enzyme inhibition assays: To identify specific molecular targets.

IV. Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial antimicrobial evaluation of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid. By systematically determining its MIC and spectrum of activity, researchers can generate the foundational data necessary for further preclinical development. Subsequent investigations should focus on elucidating the mechanism of action, evaluating for potential resistance development, and assessing in vivo efficacy and toxicity. The isoxazole scaffold continues to be a promising starting point for the discovery of new and effective antimicrobial agents.[16][17]

References

-

New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. [Link]

-

CLSI: Clinical & Laboratory Standards Institute. CLSI. [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

-

Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025). ResearchGate. [Link]

-

EUCAST: EUCAST - Home. EUCAST. [Link]

-

5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid | CAS 1188032-12-3. American Elements. [Link]

-

Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. (2023). PubMed. [Link]

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health. [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). PubMed Central. [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2021). MDPI. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0, valid from 2024-01-01. EUCAST. [Link]

-

M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI. [Link]

-

EUCAST -standardising antimicrobial susceptibility testing in Europe. EUCAST. [Link]

-

In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). PubMed Central. [Link]

-

CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. Pediatric infectious diseases electronic library. [Link]

-

Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences. [Link]

-

Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). PubMed Central. [Link]

-

Antimicrobial Susceptibility Testing. (2023). NCBI Bookshelf. [Link]

-

Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. Scientific Research Publishing. [Link]

-

EUCAST expert rules in antimicrobial susceptibility testing. (2025). ResearchGate. [Link]

-

Antimicrobial Susceptibility Testing. Apec.org. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Institutes of Health. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 8. EUCAST: EUCAST - Home [eucast.org]

- 9. nih.org.pk [nih.org.pk]

- 10. megumed.de [megumed.de]

- 11. mdpi.com [mdpi.com]

- 12. apec.org [apec.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

Application Note: Strategic Derivativation of 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs due to its favorable metabolic stability and versatile biological activities.[1][2][3][4] This application note provides a comprehensive guide for the strategic derivatization of 5-(3-fluorophenyl)isoxazole-3-carboxylic acid, a key starting material for generating compound libraries aimed at structure-activity relationship (SAR) studies. We present detailed, field-proven protocols for the synthesis of amide and ester derivatives, methodologies for their purification and characterization, and a framework for interpreting the resulting data to guide drug discovery programs.

Introduction: The Isoxazole Scaffold and SAR Strategy

The 5-(3-fluorophenyl)isoxazole-3-carboxylic acid core is an attractive starting point for medicinal chemistry campaigns. The isoxazole moiety is a bioisostere for amide and ester groups and participates in critical hydrogen bonding interactions with biological targets.[5] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][4][6]

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization.[7][8][9] The fundamental principle is that minor structural modifications to a molecule can lead to significant changes in its biological activity.[9][10] By systematically synthesizing and testing a library of related compounds (analogs), researchers can identify the key molecular features responsible for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9][11]

For the 5-(3-fluorophenyl)isoxazole-3-carboxylic acid scaffold, the carboxylic acid at the 3-position is the primary and most strategically valuable handle for derivatization. It allows for the facile formation of amides and esters, introducing a wide diversity of chemical functionalities to probe the chemical space around a biological target.[12]

Overall Workflow for SAR-Driven Derivatization

A successful SAR campaign follows a logical, iterative cycle. The workflow detailed below provides a systematic approach from the initial synthesis to data analysis, enabling efficient lead optimization.

Caption: High-level workflow for a typical SAR study.

Core Protocol: Amide Library Synthesis

Amide bond formation is one of the most common and critical reactions in medicinal chemistry.[13] Amides are relatively stable in vivo and can act as both hydrogen bond donors and acceptors, making them crucial for molecular recognition at the target site.

Rationale for Amide Coupling Reagents

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[14] Coupling reagents are therefore essential. They function by activating the carboxylic acid, converting the hydroxyl group into a better leaving group, and facilitating nucleophilic attack by the amine.[14][15]

-